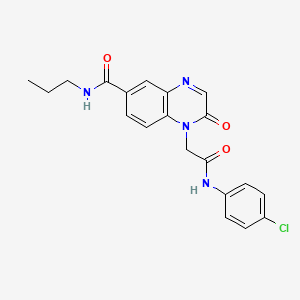
1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-((4-chlorophenyl)amino)-2-oxoethyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide is a synthetic organic molecule that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 353.79 g/mol
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the 4-chlorophenyl group enhances its binding affinity to various biological targets, potentially leading to alterations in cellular signaling pathways. Research indicates that this compound may exhibit:
- Antimicrobial Activity : In vitro studies suggest that it may inhibit the growth of certain bacterial strains.
- Anticancer Properties : Preliminary data indicate cytotoxic effects on cancer cell lines, possibly through apoptosis induction.
Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific metabolic enzymes |
Antimicrobial Activity
A study conducted by BenchChem demonstrated that the compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations lower than those required for conventional antibiotics, indicating a promising alternative for treating infections caused by resistant strains.
Anticancer Effects
In a separate investigation, the compound's effects on human breast cancer cell lines (MCF-7) were evaluated. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Research Findings
Recent studies have focused on elucidating the structure-activity relationship (SAR) of similar compounds within the quinoxaline family. Modifications to the side chains have been shown to significantly impact biological activity. For instance, compounds with larger alkyl groups exhibited enhanced potency against cancer cell lines, suggesting that further optimization could yield more effective derivatives.
属性
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxo-N-propylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-2-9-22-20(28)13-3-8-17-16(10-13)23-11-19(27)25(17)12-18(26)24-15-6-4-14(21)5-7-15/h3-8,10-11H,2,9,12H2,1H3,(H,22,28)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMVHRPUXIXTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)N(C(=O)C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














